
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is an organic compound characterized by the presence of trifluoromethyl and diene functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one typically involves the use of fluorinated precursors and specific reaction conditions to ensure the formation of the desired product. One common method involves the reaction of a suitable fluorinated aldehyde with a diene under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the coupling of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Applications De Recherche Scientifique
(3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
(3E,5E)-3,5-Tridecadienoic acid: A similar diene compound with different functional groups.
(3E,5E)-3-(3,4-dimethoxybenzylidene)-5-[(1H-indol-3-yl)methylene]-1-methylpiperidin-4-one (CA-5f): A compound with similar structural features used in cancer research.
Uniqueness: (3E,5E)-1,1,1-Trifluorodeca-3,5-dien-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and resistance to metabolic degradation.
Propriétés
Numéro CAS |
167483-03-6 |
|---|---|
Formule moléculaire |
C10H13F3O |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
(3E,5E)-1,1,1-trifluorodeca-3,5-dien-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h5-8H,2-4H2,1H3/b6-5+,8-7+ |
Clé InChI |
GUDBZBCKUCPZIT-BSWSSELBSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C(=O)C(F)(F)F |
SMILES canonique |
CCCCC=CC=CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



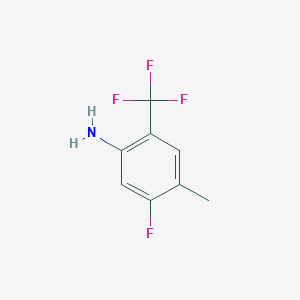
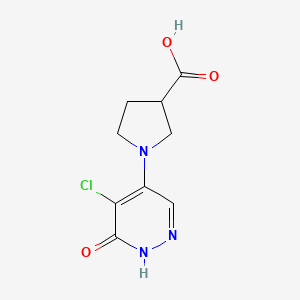

![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
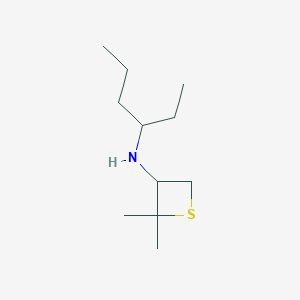
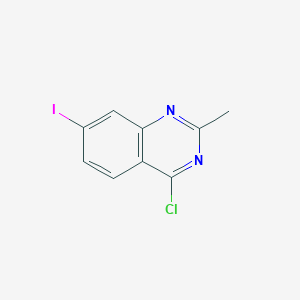

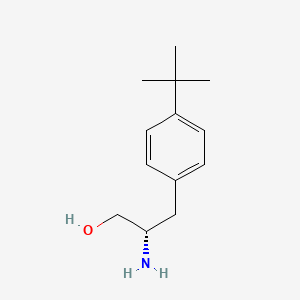

![tert-butyl N-[(3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl]carbamate](/img/structure/B13014769.png)

![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)

